4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione
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Overview
Description
4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the reaction of 3,5-dichlorophenylhydrazine with carbonyl compounds under acidic or basic conditions. One common method involves the cyclization of 3,5-dichlorophenylhydrazine with urea or thiourea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 3,5-Dichlorophenylhydrazine hydrochloride
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its specific structural features, such as the dichlorophenyl group and the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a lead compound for drug development.
Properties
CAS No. |
96567-01-0 |
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Molecular Formula |
C8H3Cl2N3O2 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H |
InChI Key |
JUKHFDZWOUWVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)N=NC2=O |
Origin of Product |
United States |
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